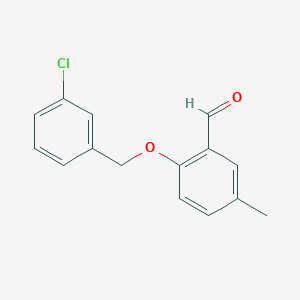
2-((3-Chlorobenzyl)oxy)-5-methylbenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3-Chlorobenzyl)oxy)-5-methylbenzaldehyde is an organic compound with the molecular formula C15H13ClO2 It is a derivative of benzaldehyde, featuring a chlorobenzyl group and a methyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Chlorobenzyl)oxy)-5-methylbenzaldehyde typically involves the reaction of 3-chlorobenzyl alcohol with 5-methylsalicylaldehyde in the presence of a base. The reaction proceeds via the formation of an ether linkage between the benzyl alcohol and the aldehyde. Common bases used in this reaction include potassium carbonate or sodium hydroxide, and the reaction is often carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-((3-Chlorobenzyl)oxy)-5-methylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 2-((3-Chlorobenzyl)oxy)-5-methylbenzoic acid.
Reduction: 2-((3-Chlorobenzyl)oxy)-5-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-((3-Chlorobenzyl)oxy)-5-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-((3-Chlorobenzyl)oxy)-5-methylbenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes that recognize aldehyde groups, leading to various biochemical effects. The molecular targets and pathways involved can vary, but typically involve the formation of Schiff bases or other covalent adducts with nucleophilic amino acid residues in proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((3-Chlorobenzyl)oxy)-3-methoxybenzaldehyde
- 2-((2-Chlorobenzyl)oxy)-5-methylbenzaldehyde
- 2-((4-Chlorobenzyl)oxy)-5-methylbenzaldehyde
Uniqueness
2-((3-Chlorobenzyl)oxy)-5-methylbenzaldehyde is unique due to the specific positioning of the chlorobenzyl and methyl groups on the benzene ring. This unique structure can influence its reactivity and interactions with other molecules, making it a valuable compound for specific synthetic and research applications.
Eigenschaften
Molekularformel |
C15H13ClO2 |
|---|---|
Molekulargewicht |
260.71 g/mol |
IUPAC-Name |
2-[(3-chlorophenyl)methoxy]-5-methylbenzaldehyde |
InChI |
InChI=1S/C15H13ClO2/c1-11-5-6-15(13(7-11)9-17)18-10-12-3-2-4-14(16)8-12/h2-9H,10H2,1H3 |
InChI-Schlüssel |
VFHXISZKHXPIHM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)OCC2=CC(=CC=C2)Cl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


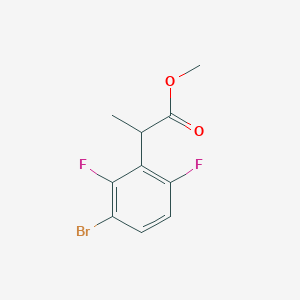
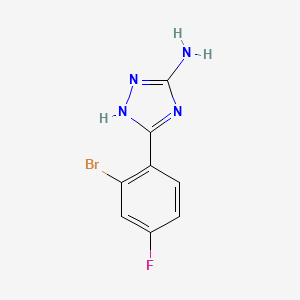


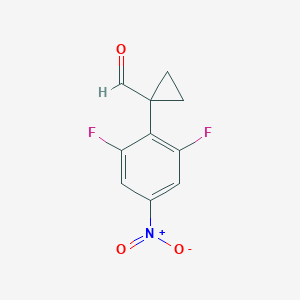
![6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13334452.png)
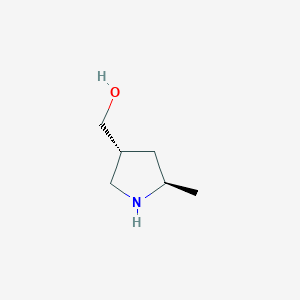


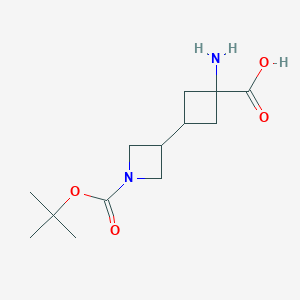

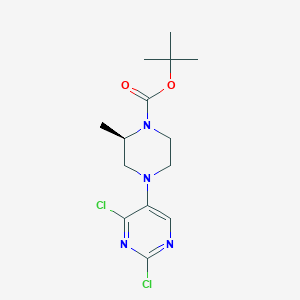
![2-Oxabicyclo[2.1.1]hexane-1-carbaldehyde](/img/structure/B13334499.png)
![6,11,16-trioxapentacyclo[10.7.0.02,10.04,8.014,18]nonadeca-1(19),2,4(8),9,12,14(18)-hexaene-5,7,15,17-tetrone](/img/structure/B13334500.png)
